Scientific Field: Biomedical Research
Methods of Application or Experimental Procedures: A series of “4-(2-Keto-1-benzimidazolinyl)piperidine” have been newly synthesized and activities of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives that are already reported have been tested and compared . The synthesized derivatives have been characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .
Results or Outcomes: Among all the derivatives, compounds 4, 9, and 10 exhibited significant cytotoxic effects on HeLa cells and were therefore tested at 10, 50, and 100 µM concentrations . Eight out of the eleven derivatives were found to have leishmanicidal activity . Compounds 3, 4, and 10 exhibited significant activity with IC 50 values in the range of 7.06 ± 0.17 µg/mL - 84.6 ± 0.6 µg/mL . Compound 4 was found to be the most active with IC 50 = 7.06 ± 0.17 µg/mL against leishmaniasis . Compounds 4 and 10 possess both leishmanicidal and anticancer activities .
It’s worth noting that piperidine derivatives, which include “4-(2-keto-1-benzimidazolinyl)piperidine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
The synthesis of substituted piperidines is an important task of modern organic chemistry, and there has been a lot of research concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
4-(2-Keto-1-benzimidazolinyl)piperidine, also known as 3-piperidin-4-yl-1H-benzimidazol-2-one (IUPAC name) [], is a heterocyclic organic compound. It lacks a well-defined origin or natural source and is primarily synthesized for research purposes. While its specific biological activity remains under investigation, its structural features suggest potential applications in medicinal chemistry [].
The key feature of 4-(2-keto-1-benzimidazolinyl)piperidine is the combination of two cyclic structures: a six-membered benzimidazole ring and a six-membered piperidine ring linked by a nitrogen atom []. The benzimidazole ring contains a carbonyl group (C=O) adjacent to the nitrogen atom linking the two rings. This arrangement is known as a 2-keto substitution pattern. The piperidine ring is a saturated nitrogenous heterocycle, meaning all its carbon atoms are bonded to single hydrogens.
Specific reaction pathways for 4-(2-keto-1-benzimidazolinyl)piperidine are not extensively documented in scientific literature. However, general synthetic methods for similar benzimidazole-piperidine derivatives can be referenced. These typically involve condensation reactions between diamines (like piperidine) and various precursors containing the benzimidazole moiety [].
Acute Toxic;Irritant